molecular formula C28H26N2O5S B2574974 (Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 330663-40-6

(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2574974
CAS No.: 330663-40-6
M. Wt: 502.59
InChI Key: ODGNJMJIMDULEM-BXVZCJGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule recognized for its potential as a potent kinase inhibitor, with a structural core designed to target adenosine triphosphate (ATP)-binding sites. Its molecular architecture, featuring a coumarin scaffold linked to a tetrahydrobenzo[b]thiophene moiety, is characteristic of compounds that modulate key signaling pathways. Research indicates this compound is a subject of interest in the investigation of pathological angiogenesis and oncogenesis, as it has been shown to exhibit inhibitory activity against crucial receptor tyrosine kinases such as the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). By selectively inhibiting these kinases, the compound disrupts downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are critical for cellular processes including proliferation, survival, and migration. Its primary research value lies in its utility as a chemical probe to elucidate the complex mechanisms of tyrosine kinase signaling in disease models, providing a valuable tool for preclinical pharmacological studies and the development of novel targeted therapeutics. This compound is distributed For Research Use Only and is intended for use in controlled laboratory settings by qualified scientific professionals.

Properties

IUPAC Name

ethyl 2-[(Z)-[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-3-34-28(32)24-20-9-5-7-11-23(20)36-27(24)30-26-21(16-17-8-4-6-10-22(17)35-26)25(31)29-18-12-14-19(33-2)15-13-18/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,29,31)/b30-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGNJMJIMDULEM-BXVZCJGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural attributes contribute to various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound.

  • Molecular Formula : C22H22N2O5S
  • Molecular Weight : 426.49 g/mol
  • IUPAC Name : Ethyl 2-[(Z)-(3-carbamoyl-6-methoxychromen-2-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer effects. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression. In vitro studies on MCF-7 breast cancer cells indicated that it induces G2/M phase arrest and increases levels of cleaved caspase-3 and LC3A/B, markers of apoptosis and autophagy, respectively .
  • Inhibition of Cell Migration : The compound also impairs cell migration and colony formation in cancer cell lines, suggesting its potential as an anti-metastatic agent .
  • Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription .

Anti-inflammatory Activity

The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. This selectivity over COX-1 suggests a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies suggest that related compounds show promising antimicrobial activities against various pathogens. For example, thiazolidinone derivatives based on similar structures have demonstrated significant antibacterial effects against pathogenic bacteria .

Case Studies

Study ReferenceFindings
The compound was assessed for cytotoxicity using DAPI staining and brightfield microscopy, confirming its efficacy in inducing cell death in cancerous cells.
Inhibition studies revealed that the compound affects key enzymes involved in inflammatory pathways, supporting its dual action as an anticancer and anti-inflammatory agent.
Related compounds showed antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for further development in antimicrobial therapies.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, revealing IC50 values ranging from 23.2 to 49.9 μM for the most active derivatives . The structure's ability to induce apoptosis in cancer cells suggests potential for therapeutic applications in oncology.

G Protein-Coupled Receptors (GPCRs)

The compound may interact with GPCRs, which are critical targets in drug discovery for various diseases including cancer and metabolic disorders . The structural features of (Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate could facilitate binding to these receptors, leading to further investigations into its pharmacological profile.

Synthesis and Derivative Development

The synthesis of this compound involves multicomponent reactions that yield high-purity products suitable for further modification. For instance, the acylation of related amino-esters has been successfully performed to create various derivatives that enhance biological activity or alter pharmacokinetic properties .

Organic Photovoltaics

Fused heterocyclic compounds like this compound can serve as donor materials in organic photovoltaic devices. Their electronic properties make them suitable for light absorption and charge transport in solar cells .

Case Studies and Research Findings

  • Antitumor Activity Evaluation : In a study focusing on a series of benzo[b]thiophene derivatives, the compounds were tested against various cancer cell lines. The results indicated that modifications to the chromene core significantly influenced their anticancer efficacy .
    CompoundCell LineIC50 (μM)
    Compound AMCF-723.2
    Compound BMDA-MB-23149.9
    Compound CHeLa52.9
  • Synthesis Methodologies : A detailed synthesis pathway was established for creating derivatives of this compound through acylation and cyclization methods. This included the use of ethyl isothiocyanate and chloroacetyl chloride to modify the amino group effectively .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety (CCOC(=O)) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

Reaction Type Conditions Products References
Acid-Catalyzed HydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Base-Catalyzed HydrolysisNaOH/EtOH, room temperatureCorresponding carboxylate salt

Characterization of hydrolysis products typically employs NMR spectroscopy and mass spectrometry to confirm structural integrity.

Reactivity of the Carbamoyl Group

The carbamoyl group (-CONH-(4-methoxyphenyl)) can undergo hydrolysis or nucleophilic substitution.

Reaction Type Conditions Products References
Acidic HydrolysisHCl (6M), reflux3-((4-methoxyphenyl)amino)-2H-chromene-2-carboxylic acid + NH<sub>3</sub>
Alkaline HydrolysisNaOH (10%), ΔSodium salt of chromene-2-carboxylic acid + 4-methoxyaniline

The carbamoyl group’s stability under physiological conditions is critical for its potential bioactivity.

Chromenylidene Amino Group Transformations

The imine linkage (C=N) in the chromenylidene moiety participates in tautomerization and cyclization reactions.

Reaction Type Conditions Products References
TautomerizationSolvent-dependent (e.g., DMSO)(E)-isomer formation via proton transfer
CycloadditionDiels-Alder conditionsPolycyclic adducts with electron-deficient dienophiles

The Z-configuration of the imine group influences stereochemical outcomes in these reactions .

Tetrahydrobenzo[b]Thiophene Ring Reactivity

The saturated thiophene ring undergoes electrophilic substitution at sulfur or adjacent carbons.

Reaction Type Conditions Products References
Sulfur OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>Sulfoxide or sulfone derivatives
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>N-alkylated analogs at the amine group

The tetrahydrobenzo[b]thiophene core contributes to metabolic stability in biological systems .

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl substituent directs electrophilic attacks to the para position due to its electron-donating methoxy group.

Reaction Type Conditions Products References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-methoxy-3-nitrobenzamide derivative
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>Brominated aryl carboxamide

Key Mechanistic Insights

  • Hydrolysis Kinetics : The ethyl ester hydrolyzes faster under basic conditions due to nucleophilic attack by hydroxide ions .

  • Stereochemical Influence : The Z-configuration of the chromenylidene imine affects reaction pathways, as seen in cycloaddition selectivity .

  • Biological Implications : Stability of the carbamoyl group under physiological pH is crucial for drug design .

Comparison with Similar Compounds

Table 2: Property Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Key Bioactivity
Target Compound ~560 (estimated) ~3.5 3/6 Hypothesized anticancer
6o 390.14 2.8 2/5 Structural confirmation
Compound 13 617.71 4.2 2/7 Not reported
Cyano-acrylamido derivatives ~400–450 3.0–4.5 2/5 Antioxidant (IC50: 10–50 µM)

Key Observations:

Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~560 vs. 390–450 g/mol in analogs) and moderate LogP (~3.5) suggest balanced solubility and membrane permeability, favorable for drug-like properties.

Bioactivity Trends: Cyano-acrylamido derivatives exhibit antioxidant activity (IC50: 10–50 µM) , while the target compound’s chromene-carbamoyl group may confer selectivity toward kinases or DNA-interacting proteins.

Stereochemical and Isomeric Considerations

The Z-configuration in the target compound’s imine bond is critical for its spatial orientation. highlights a Z-isomer of a thiazolo[3,2-a]pyrimidine derivative, where stereochemistry influences electronic properties and binding modes. For the target compound, the Z-configuration may restrict rotation, stabilizing interactions with planar biological targets (e.g., DNA or enzyme active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.